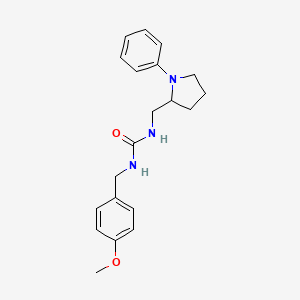
1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea, commonly known as MPMPU, is a synthetic compound that has been widely studied for its potential applications in various scientific research fields.
Mechanism of Action
MPMPU acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, MPMPU is believed to modulate the release of dopamine, which is a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
Studies have shown that MPMPU can modulate the release of dopamine in the brain, which can lead to a wide range of biochemical and physiological effects. For example, it has been found to exhibit antipsychotic effects by reducing the activity of the mesolimbic dopamine system, which is implicated in the pathophysiology of schizophrenia. It has also been found to exhibit antidepressant and anxiolytic effects by modulating the activity of the mesocorticolimbic dopamine system, which is implicated in the regulation of mood and anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPMPU is its selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of MPMPU is its relatively low potency, which can make it difficult to achieve the desired pharmacological effects in some experiments.
Future Directions
There are several potential future directions for research on MPMPU. For example, further studies could be conducted to explore its potential applications in the treatment of various psychiatric and neurological disorders, such as schizophrenia, depression, and anxiety. Additionally, more research could be conducted to elucidate the precise mechanism of action of MPMPU and its effects on other neurotransmitter systems in the brain. Finally, efforts could be made to develop more potent and selective analogs of MPMPU that could be used as more effective research tools.
Synthesis Methods
MPMPU is synthesized through a multi-step process that involves the reaction between 1-phenyl-2-bromopyrrolidine and 4-methoxybenzylamine, followed by the reaction between the resulting intermediate and N,N-dimethylformamide dimethyl acetal. The final product is obtained through the reaction between the resulting intermediate and urea.
Scientific Research Applications
MPMPU has been studied extensively for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(1-phenylpyrrolidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-11-9-16(10-12-19)14-21-20(24)22-15-18-8-5-13-23(18)17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYULHZKFSOKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

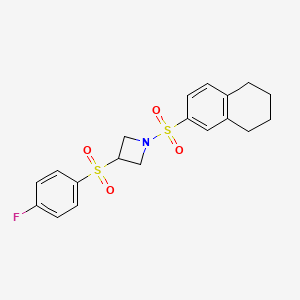
![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2932531.png)
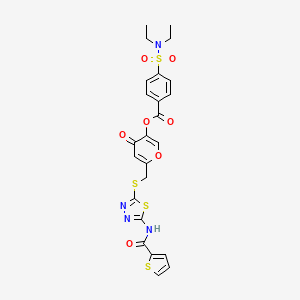
![1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2932534.png)
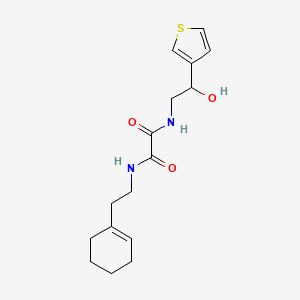
![1-(4-fluorophenyl)-4-isopropyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2932537.png)
![2-[4-[(4-Morpholin-4-ylthian-4-yl)methylsulfamoyl]phenoxy]acetamide](/img/structure/B2932538.png)

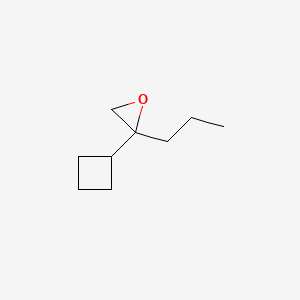
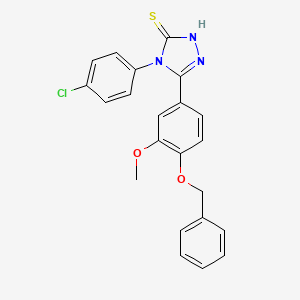
![2-((2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(p-tolyl)ethanone](/img/structure/B2932546.png)
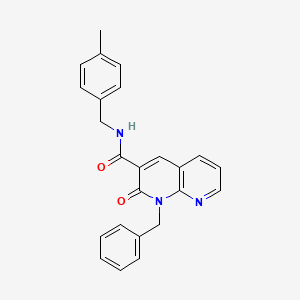
![7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine](/img/structure/B2932549.png)
